molecular formula C16H9NO2 B081861 2-Nitrofluoranthene CAS No. 13177-29-2

2-Nitrofluoranthene

Cat. No. B081861
CAS RN: 13177-29-2
M. Wt: 247.25 g/mol
InChI Key: VBCBFNMZBHKVQN-UHFFFAOYSA-N
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Description

2-Nitrofluoranthene is a chemical compound with the molecular formula C16H9NO2 . It has an average mass of 247.248 Da and a monoisotopic mass of 247.063324 Da . It is also known by other names such as 2-Nitrofluoranthen in German, 2-Nitrofluoranthène in French, and Fluoranthene, 2-nitro- .


Molecular Structure Analysis

The molecular structure of 2-Nitrofluoranthene consists of a fluoranthene core with a nitro group attached at the 2-position . The exact structure can be found in various chemical databases .


Chemical Reactions Analysis

2-Nitrofluoranthene can be formed in the atmosphere through reactions initiated by OH radicals . It has been detected in atmospheric particulate matter in numerous cities worldwide .


Physical And Chemical Properties Analysis

2-Nitrofluoranthene has a density of 1.4±0.1 g/cm3 . Its boiling point is estimated to be 455.7±14.0 °C at 760 mmHg . The melting point information is not available .

Scientific Research Applications

  • Formation and Transport in the Troposphere : 2-Nitrofluoranthene has been identified in particulate matter in various global locations, confirming its photochemical origin and widespread presence in the troposphere. This formation is largely due to gas-phase reactions with OH radicals, and carbon particles play a significant role in its dispersion (Ciccioli et al., 1996).

  • Atmospheric Reactions : A study identified 2-Nitrofluoranthene in ambient particulate organic matter in Southern California. This finding suggests that atmospheric reactions involving pollutants can transform fluoranthene and pyrene, leading to the formation of 2-Nitrofluoranthene (Pitts et al., 1985).

  • Structural Analysis and Mutagenicity : Research on the structure of phenolic isomers of 2-Nitrofluoranthene using NMR spectroscopy provided insights into their mutagenic potential. This study helped in understanding the differences in mutagenicity between various isomers (Evans et al., 1994).

  • Fungal Metabolism : The metabolism of 2-Nitrofluoranthene by the fungus Cunninghamella elegans and rat liver microsomes was studied, revealing various metabolites and providing insights into its biodegradation and toxicity (Pothuluri et al., 1998).

  • Urban Atmospheric Concentrations : A study in Southern California identified 2-Nitrofluoranthene among other nitroarenes in ambient particles, highlighting its abundance and the potential role of direct emission and atmospheric formation in its distribution (Zielińska et al., 1989).

  • Gas-phase Reactions with NOx : The products of gas-phase reactions of fluoranthene and pyrene with OH radical in the presence of NOx were studied, indicating the importance of these reactions in the formation of 2-Nitrofluoranthene (Arey et al., 1986).

Safety And Hazards

The safety data sheet for 2-Nitrofluoranthene indicates that it is highly flammable and harmful if swallowed . It may cause skin and eye irritation, and vapors may cause drowsiness and dizziness . It is recommended to use protective gloves and respiratory protection when handling this compound .

Future Directions

Research on 2-Nitrofluoranthene and other nitro-PAHs is ongoing due to their environmental and health impacts . Future studies may focus on better understanding their formation mechanisms, environmental fate, and toxicological effects. Additionally, the development of more effective methods for their detection and removal from the environment may also be a focus of future research .

properties

IUPAC Name

2-nitrofluoranthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO2/c18-17(19)11-8-10-4-3-7-14-12-5-1-2-6-13(12)15(9-11)16(10)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCBFNMZBHKVQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=CC(=CC2=C43)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0075071
Record name Fluoranthene, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitrofluoranthene

CAS RN

13177-29-2, 77468-36-1
Record name 2-Nitrofluoranthene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13177-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitrofluoranthene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013177292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoranthene, nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077468361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoranthene, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-NITROFLUORANTHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5CB71I99S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,070
Citations
T Ramdahl, B Zielinska, J Arey, R Atkinson, AM Winer… - Nature, 1986 - nature.com
Several nitrated polycyclic aromatic hydrocarbons (nitro-PAH) are direct-acting mutagens 1,2 and/or carcinogens 2–4 , and are important constituents of combustion emissions and …
Number of citations: 184 www.nature.com
MC Kloetzel, W King, JH Menkes - Journal of the American …, 1956 - ACS Publications
… 2-Nitrofluoranthene, 2-aminofluoranthene and several derivatives of each have been synthesized and … Consequently the position of the nitro group in 2-nitrofluoranthene is established. …
Number of citations: 44 pubs.acs.org
D Herreno-Saenz, FE Evans, T Heinze… - Chemical research in …, 1992 - ACS Publications
… formation by the mutagenic environmental contaminant 2-nitrofluoranthene (2-NFA) were … -7,8dihydro-2-nitrofluoranthene, trans-9,10-dihydroxy-9,10-dihydro-2-nitrofluoranthene, and 7-, …
Number of citations: 20 pubs.acs.org
JN Pitts Jr, JA Sweetman, B Zielinska, AM Winer… - Atmospheric …, 1985 - Elsevier
… Spec&ally, we have identified and quantified 2-nitrofluoranthene … The isomer formed was identified as 2-nitrofluoranthene on the basis of its mass spectrum and a comparison of its NMR …
Number of citations: 209 www.sciencedirect.com
J Wilson, M Octaviani, BAM Bandowe… - … science & technology, 2020 - ACS Publications
… EMAC model with atmospheric chemistry and surface compartments coupled, we investigate the formation, abundance, and fate of two secondarily formed NPAHs, 2-nitrofluoranthene (…
Number of citations: 20 pubs.acs.org
T Murahashi, R Kizu, H Kakimoto, A Toriba… - Journal of Health …, 1999 - jstage.jst.go.jp
Diesel-engine exhaust and airborne particulates were collected in downtown and suburban areas and five mutagenic nitroarenes (2-nitrofluoranthene (NF), 1-, 2-and 4-nitropyrenes (N …
Number of citations: 53 www.jstage.jst.go.jp
N Tang, K Sato, T Tokuda, M Tatematsu, H Hama… - Chemosphere, 2014 - Elsevier
… In addition, some NPAHs such as 2-nitrofluoranthene (2-NFR) and 2-nitropyrene (2-NP) are formed in the atmosphere. Hydroxyl radical-initiated reactions contribute to the formation of 2…
Number of citations: 35 www.sciencedirect.com
K Inazu, T Kobayashi, Y Hisamatsu - Chemosphere, 1997 - Elsevier
… In the air containing 10 ppm NO 2 , 2-nitrofluoranthene (2-NF), the most abundant nitroarene found on airborne particles, was produced under photoirradiation for the first time in a …
Number of citations: 34 www.sciencedirect.com
D Herreno-saenz, RH Heflicht… - Polycyclic Aromatic …, 1994 - Taylor & Francis
In vivo studies of the metabolic activation of 2-nitrofluoranthene (2-NFA) were conducted by incubating Salmonella typhimurium TA98 suspension cultures with 2-NFA (10 or 20μM) for 4 …
Number of citations: 6 www.tandfonline.com
GL Squadrito, FR Fronczek, DF Church… - The Journal of Organic …, 1990 - ACS Publications
… and are notable for the formation of 2-nitrofluoranthene(the major product in CC14 but … 2-Nitrofluoranthene is a marker for the free-radical nitration offluoranthene, and its presence …
Number of citations: 32 pubs.acs.org

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